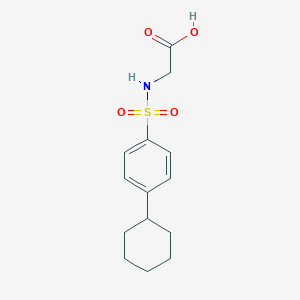

2-(4-Cyclohexylbenzenesulfonamido)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Cyclohexylbenzenesulfonamido)acetic acid is an organic compound with the molecular formula C14H19NO4S . It has a molecular weight of 297.38 . The compound is also known by its IUPAC name, {[(4-cyclohexylphenyl)sulfonyl]amino}acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17) .Aplicaciones Científicas De Investigación

Radical Chlorination and Synthesis

N-Chloro-N-cyclohexylbenzenesulfonamide is used for radical chlorination at allylic or benzylic carbon. It's synthesized by treating N-cyclohexylbenzenesulfonamide with sodium hypochlorite and glacial acetic acid, demonstrating a method for preparing N-cyclohexylbenzenesulfonamide derivatives with potential applications in organic synthesis (Maynard, 2001).

Synthesis of Biaryl Sulfonamides

A study on the synthesis of biaryl sulfonamides from O-acetyl amidoximes under acidic conditions was reported, highlighting the transformation of 4-cyanobenzenesulfonamides into 1,2,4-oxadiazoles via cyclization, underscoring the utility of sulfonamide derivatives in creating complex heterocyclic structures (Dosa, Daniels, & Gütschow, 2011).

Ozonation of Artificial Sweeteners

Research into the ozonation of artificial sweeteners cyclamate and acesulfame revealed that oxidation primarily occurs at the carbon atom connected to the sulfonamide moiety, leading to the formation of various oxidation products. This study provides insights into the environmental fate of sulfonamide derivatives (Scheurer et al., 2012).

Glacial Acetic Acid-Assisted Synthesis

A one-pot synthesis method using glacial acetic acid was developed for creating diverse octahydroacridin-4-methylbenzenesulfonamide scaffolds, showcasing the versatility of sulfonamide derivatives in multicomponent condensation reactions (Maheswari, Sivaguru, Małecki, & Lalitha, 2018).

Lossen Rearrangement

The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for Lossen rearrangement was demonstrated, allowing for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. This illustrates the role of sulfonamide derivatives in facilitating complex organic transformations (Thalluri, Manne, Dev, & Mandal, 2014).

Mecanismo De Acción

Target of Action

It is known that sulfonamide drugs, which share a similar functional group, often target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamide drugs are known to inhibit their target enzymes by mimicking the natural substrates of these enzymes, thereby preventing the enzymes from performing their normal function .

Biochemical Pathways

Based on the known targets of sulfonamide drugs, it can be inferred that the compound may affect pathways related to fluid balance and folate synthesis .

Result of Action

Based on the known effects of sulfonamide drugs, it can be inferred that the compound may lead to changes in fluid balance and folate synthesis .

Propiedades

IUPAC Name |

2-[(4-cyclohexylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHJVTXFWWPGHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyclohexylbenzenesulfonamido)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,1-Dioxido-1-benzothien-3-yl)sulfanyl]pyridine](/img/structure/B498466.png)

![4-({[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B498469.png)

![2-[(Phenylsulfonyl)methyl]-1,3,4-benzoxadiazepin-5-ol](/img/structure/B498470.png)

![2-{[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B498471.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B498473.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B498474.png)

![2-{[4-amino-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B498478.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B498479.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498480.png)

![N-(5-iodo-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498481.png)

![N-tert-butyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498482.png)

![2-[(5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498484.png)

![2-{[3-chloro-2-(1-piperidinyl)phenyl]sulfanyl}-N-(4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B498485.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498487.png)